molecular formula C9H11N3O5 B1459700 dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1039766-69-2

dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B1459700
CAS No.: 1039766-69-2
M. Wt: 241.2 g/mol
InChI Key: JJWCJAOAQTWQPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a chemical compound known for its unique structure and reactivity It is a derivative of triazole, a five-membered ring containing three nitrogen atoms

Properties

IUPAC Name

dimethyl 1-(2-oxopropyl)triazole-4,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O5/c1-5(13)4-12-7(9(15)17-3)6(10-11-12)8(14)16-2/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJWCJAOAQTWQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C(=C(N=N1)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves the reaction of dimethyl acetylenedicarboxylate with azides under copper-catalyzed conditions. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the triazole ring. The reaction conditions often include the use of solvents like toluene or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
DMOT has been investigated for its antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance, compounds derived from DMOT have been synthesized and tested for their efficacy against drug-resistant pathogens. Research indicates that modifications to the triazole ring can enhance antimicrobial potency, making DMOT a valuable scaffold for developing new antibiotics .

Anticancer Properties
Triazole derivatives, including DMOT, have also been explored for their anticancer activities. In vitro studies have demonstrated that certain modifications to the DMOT structure can inhibit cancer cell proliferation by inducing apoptosis. The mechanism often involves the disruption of cellular signaling pathways associated with cancer growth . Case studies illustrate that specific DMOT derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.

Coordination Chemistry

Ligand Development
DMOT serves as an effective ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This property has been harnessed in the development of metal-organic frameworks (MOFs) and catalysts. The coordination behavior of DMOT with transition metals such as nickel and palladium has been characterized, revealing its potential in catalyzing organic reactions .

Metal Complexes for Catalysis
The formation of metal complexes with DMOT has been utilized in catalytic applications, particularly in cross-coupling reactions and organic transformations. These complexes demonstrate high catalytic activity and selectivity, making them suitable for industrial applications .

Material Science

Polymerization Studies
DMOT has been investigated as a monomer in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel materials with tailored properties. Research indicates that polymers derived from DMOT exhibit enhanced thermal stability and mechanical strength compared to conventional polymers .

Nanomaterials Synthesis
The incorporation of DMOT into nanomaterials has shown promise in enhancing the properties of nanocomposites. For example, triazole-based nanomaterials have been developed for use in drug delivery systems and sensors due to their biocompatibility and functionalization potential .

Summary of Findings

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer activities observed
Coordination ChemistryEffective ligand for metal complexes
Material SciencePotential as a monomer for high-performance polymers

Mechanism of Action

The mechanism of action of dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also undergo metabolic transformations, leading to active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (1-diazo-2-oxopropyl)phosphonate: Known for its use in the Seyferth-Gilbert homologation reaction.

    Dimethyl 2-oxopropylphosphonate: Utilized in the synthesis of phosphorylated heterocycles.

    Dimethyl (diazomethyl)phosphonate: Employed in the synthesis of alkynes and enol ethers.

Uniqueness

Dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to its triazole ring structure, which imparts distinct reactivity and biological properties.

Biological Activity

Dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₁₁N₃O₅
  • CAS Number : 75176130

The compound features a triazole ring, which is known for its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazole derivatives and evaluated their anticancer activity. Among these, compounds demonstrated IC₅₀ values in the low micromolar range against MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) cell lines. For example, a related compound displayed an IC₅₀ of 1.1 μM against MCF-7 cells .
  • Mechanism of Action : The mechanism behind the anticancer effects is often linked to thymidylate synthase inhibition. Compounds showed significant inhibitory activity with IC₅₀ values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutics like pemetrexed .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

Research Findings

  • Broad-Spectrum Activity : Triazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. In one study, certain derivatives showed minimum bactericidal concentrations (MBC) as low as 15.6 µg/mL against these bacteria .
  • Structure-Activity Relationship (SAR) : The structural modifications on the triazole ring significantly influence the antimicrobial efficacy. For example, introducing different substituents on the triazole ring can enhance its interaction with microbial targets .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsIC₅₀/MBC Values
AnticancerMCF-71.1 μM
HCT-1162.6 μM
HepG21.4 μM
AntimicrobialE. coli31.25 µg/mL
S. aureus31.25 µg/mL

Synthesis Methods

The synthesis of this compound typically involves:

  • Thermal Cycloaddition : This method utilizes organic azides with dimethyl acetylenedicarboxylate (DMAD) to form triazole derivatives.
  • Regioselective Reduction : The compound can undergo selective reduction using sodium borohydride to yield various derivatives with distinct biological properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate
Reactant of Route 2
dimethyl 1-(2-oxopropyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.